Structural characterization and NMR data of 2-(Benzoylamino)-3,3-dichloroacrylic acid
Structural characterization and NMR data of 2-(Benzoylamino)-3,3-dichloroacrylic acid
An In-Depth Technical Guide to the Structural Characterization and NMR Spectroscopic Analysis of 2-(Benzoylamino)-3,3-dichloroacrylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the structural characterization of 2-(benzoylamino)-3,3-dichloroacrylic acid (CAS No. 54902-23-7). While a significant synthetic intermediate, detailed public analytical data for this specific molecule is scarce. Therefore, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to predict, interpret, and explain the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Methodologies for synthesis, purification, and complementary analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are also discussed. This guide is intended for researchers in synthetic chemistry and drug development, offering a framework for the characterization of complex halogenated and N-acylated acrylic acids.
Introduction and Synthetic Rationale
2-(Benzoylamino)-3,3-dichloroacrylic acid belongs to a class of α,β-unsaturated amino acid derivatives. These structures are valuable precursors in organic synthesis, particularly for the formation of heterocyclic compounds and non-canonical amino acids. The unique combination of a dichlorovinyl group, an amide linkage, and a carboxylic acid function imparts a distinct electronic and steric profile, making it a versatile building block.
The synthesis of this target molecule is most commonly approached via the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine (like hippuric acid) with a carbonyl compound[1][2]. In this specific case, the reaction would proceed through a dichlorinated azlactone intermediate, which is subsequently hydrolyzed to yield the final acrylic acid. The robustness of this method allows for the generation of a wide array of derivatives[2][3].
Molecular Structure and Spectroscopic Assignment Framework
To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.
Caption: Atom numbering scheme for NMR assignment.
Comprehensive Characterization Workflow
A robust structural confirmation relies on a multi-technique approach. The logical workflow begins with synthesis and purification, followed by parallel spectroscopic analyses to build a cohesive and self-validating dataset.
Caption: Experimental workflow for synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule. The analysis is divided into predicted ¹H and ¹³C spectra, with detailed justifications for the chemical shifts (δ) and multiplicities.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation : Dissolve ~10-15 mg of purified 2-(benzoylamino)-3,3-dichloroacrylic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its excellent solubilizing power for polar, acidic compounds and its ability to slow the chemical exchange of N-H and O-H protons, allowing them to be observed as distinct signals[4].
-
-
Internal Standard : Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition : Record spectra on a 400 MHz or higher field spectrometer.[5]
-
¹H NMR : Acquire 16-32 scans with a spectral width of 16 ppm.
-
¹³C NMR : Acquire 1024-2048 scans using proton decoupling, with a spectral width of 250 ppm.
-
DEPT-135 : Acquire a Distortionless Enhancement by Polarization Transfer spectrum to differentiate between CH, CH₂, and CH₃ signals.
-
-
Validation (D₂O Exchange) : After initial spectra are recorded, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H and COOH protons will diminish or disappear, confirming their assignment.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to be relatively simple, dominated by signals from the benzoyl group and the exchangeable protons.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~13.0 - 14.0 | br s | 1H | H -OOC (Carboxylic Acid) | Carboxylic acid protons are highly deshielded and typically appear as very broad singlets at high chemical shifts. Their position is concentration and temperature-dependent. |
| ~9.2 | s | 1H | N-H (Amide) | The amide proton signal is often a singlet or a broad singlet in DMSO-d₆. Its chemical shift is significantly downfield due to the electron-withdrawing effects of the adjacent carbonyl (C4) and the dichlorovinyl group. Data for similar N-benzoyl amino acids in DMSO-d6 show this proton in the δ 8.4-8.5 range; the additional electron-withdrawing groups here push it further downfield[4]. |
| ~7.95 | d | 2H | H -C10, H -C6 (ortho-Ar) | These protons are ortho to the electron-withdrawing amide carbonyl (C4) and are thus the most deshielded of the aromatic signals. They appear as a doublet or doublet of doublets[5][6]. |
| ~7.60 | t | 1H | H -C8 (para-Ar) | The para proton of the benzoyl group typically appears as a triplet due to coupling with the two meta protons. |
| ~7.50 | t | 2H | H -C7, H -C9 (meta-Ar) | The meta protons are the most shielded of the aromatic signals and appear as a triplet or multiplet. |
Note : No signal is expected for a vinylic proton, as C2 is fully substituted.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides direct insight into the carbon skeleton. The chemical shifts are highly influenced by the electronegative chlorine, oxygen, and nitrogen atoms.
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale and Comparative Insights |
| ~167.0 | No Signal | C 4 (Amide C=O) | The amide carbonyl carbon is found in a typical range, consistent with data from numerous N-benzoyl amino acid derivatives[5][6]. |
| ~165.5 | No Signal | C 1 (Acid C=O) | The carboxylic acid carbonyl is slightly upfield from the amide carbonyl, but their assignments could be interchangeable without further 2D NMR data (HMBC). The expected range for acid carbonyls is 170-185 ppm, but conjugation and substitution can shift this[7]. |
| ~133.5 | No Signal | C 5 (ipso-Ar) | The ipso-carbon of the benzoyl ring, attached to the amide carbonyl, is a quaternary carbon with a characteristic chemical shift. |
| ~132.0 | CH | C 8 (para-Ar) | Aromatic CH carbons appear in the 125-150 ppm range[7]. The para carbon is typically the most downfield of the protonated aromatic carbons. |
| ~129.0 | CH | C 7, C 9 (meta-Ar) | These two equivalent meta carbons will give a single, strong signal. |
| ~128.0 | CH | C 6, C 10 (ortho-Ar) | These two equivalent ortho carbons give a single signal. Their assignment relative to the meta carbons is based on typical substitution patterns. |
| ~125.0 | No Signal | C 2 (C=C Cl₂) | This olefinic carbon is attached to the nitrogen and is part of the double bond. Its chemical shift is influenced by the adjacent C3 with two chlorine atoms. In similar dichloroalkenes, sp² carbons appear in the 115-140 ppm range[8][9]. |
| ~118.0 | No Signal | C 3 (C =CCl₂) | This carbon is subject to a strong deshielding (downfield shift) effect due to the direct attachment of two highly electronegative chlorine atoms. This is the most diagnostic signal for the dichlorovinyl moiety. |
Complementary Analytical Data
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum would provide rapid confirmation of key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 (sharp/med) | N-H stretch | Amide |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1540 | N-H bend (Amide II) | Amide |
| 800 - 600 | C-Cl stretch | Dichlorovinyl |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) would confirm the molecular formula.
-
Molecular Formula : C₁₀H₇Cl₂NO₃
-
Monoisotopic Mass : 258.9752 g/mol
-
Expected Observation (ESI-) : [M-H]⁻ at m/z = 257.9679
-
Isotopic Pattern : A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1) would be definitive proof of the dichloro- substitution.
Conclusion
References
-
Reyes-González, D., et al. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link][6]
-
SciELO México. (2018). Detailed experimental procedures and NMR data for N-benzoyl amino acid derivatives. Available at: [Link][5]
-
Pau, C. F., et al. (2007). A joined theoretical–experimental investigation on the 1H and 13C NMR chemical shifts of chloro-alkenes. Magnetic Resonance in Chemistry. Available at: [Link][8]
-
Pawar, S. S., et al. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link][4]
-
MDPI. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives. Available at: [Link][10]
-
ResearchGate. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available at: [Link][11]
-
ResearchGate. (2005). Erlenmeyer-Plöchl azlactone synthesis. Available at: [Link][12]
-
Wang, J., et al. (2021). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. Polymers. Available at: [Link][13]
-
Detrembleur, C., et al. (2003). Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Macromolecules. Available at: [Link][14]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available at: [Link][7]
-
ACS Publications. (1987). Determination of acrylic acid in aqueous samples. Available at: [Link][15]
-
ResearchGate. (2018). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Available at: [Link][16]
-
Kumar, K. (n.d.). 13C NMR spectroscopy. Banaras Hindu University. Available at: [Link][17]
-
International Journal for Pharmaceutical Research and Allied Sciences. (2022). A Heterogeneous approach to synthesis of azlactones. Available at: [Link][3]
-
Díaz, E., et al. (2003). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. Revista de la Sociedad Química de México. Available at: [Link][18]
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available at: [Link][2]
-
University of Wisconsin. (2021). 13C NMR Chemical Shifts. Available at: [Link][19]
-
Trček, T., & Verček, B. (2005). Synthesis of 3-[(2-Amino-1,2-dicyanovinyl)amino]-2-(benzoylamino)propenoates. Acta Chimica Slovenica. Available at: [Link][20]
-
ResearchGate. (1993). Reaction of 2-Acylamino-3,3-dichloroacrylonitriles with 2-Aminothiophenol. Available at: [Link][21]
-
Chemsrc. (n.d.). 2-benzoylamino-3,3-dichloro-acrylic acid. Available at: [Link][22]
-
Biological Magnetic Resonance Bank. (n.d.). Cis-3-chloroacrylic Acid. Available at: [Link][23]
-
Yang, A., et al. (2018). Improved Synthesis and Impurity Identification of (R)-Lacosamide. ACS Omega. Available at: [Link][24]
-
SpectraBase. (n.d.). (E)-2,3-DICHLORACRYLSAEURE. Available at: [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ijirset.com [ijirset.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. bhu.ac.in [bhu.ac.in]
- 18. scielo.org.mx [scielo.org.mx]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 21. researchgate.net [researchgate.net]
- 22. 2-benzoylamino-3,3-dichloro-acrylic acid | CAS#:54902-23-7 | Chemsrc [chemsrc.com]
- 23. bmse000368 Cis-3-chloroacrylic Acid at BMRB [bmrb.io]
- 24. pubs.acs.org [pubs.acs.org]
